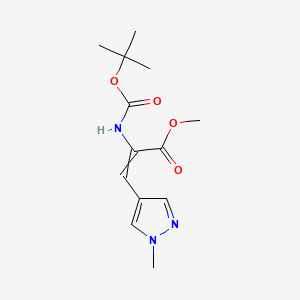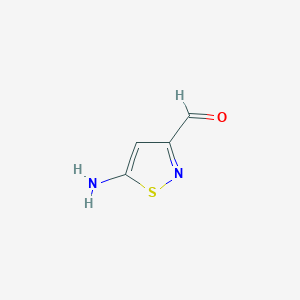![molecular formula C14H11BrN2O B13681307 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 3-bromobenzaldehyde with 2-aminopyridine, followed by cyclization and methoxylation reactions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- 2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
- 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine
- 2-(3-Methylphenyl)-5-methoxyimidazo[1,2-a]pyridine .
Uniqueness
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H11BrN2O |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-7-3-6-13-16-12(9-17(13)14)10-4-2-5-11(15)8-10/h2-9H,1H3 |
Clave InChI |
DWPGACHEONMRQM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)


![4-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13681251.png)
![[3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13681252.png)
![Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)



![4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13681263.png)
![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)
